N-({5-[(2-methoxyethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide
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Description
“N-[[5-(2-methoxyethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide” is a chemical compound used in scientific research . Its unique properties make it suitable for various applications, including drug development, catalysis, and material synthesis.
Synthesis Analysis
The synthesis of similar compounds involves starting with hippuric acid, which is converted into a corresponding methyl ester. This ester reacts with hydrazine hydrate to form a hydrazide. The hippuric acid hydrazide is then cyclized into a 5-substituted 1,3,4-oxadiazole-2-thione. This intermediate then reacts with alkyl or aryl halides to afford the title compounds .Molecular Structure Analysis
The molecular structure of “N-[[5-(2-methoxyethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide” can be calculated using any chemical identifier or molecular structure on certain websites, providing estimated physicochemical property data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-[[5-(2-methoxyethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide” include the conversion of hippuric acid into a corresponding methyl ester, the reaction of this ester with hydrazine hydrate to form a hydrazide, the cyclization of this hydrazide into a 5-substituted 1,3,4-oxadiazole-2-thione, and the reaction of this intermediate with alkyl or aryl halides .Physical and Chemical Properties Analysis
The physical and chemical properties of “N-[[5-(2-methoxyethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide” can be estimated using reliable QSPR and ANN .Mechanism of Action
Target of Action
It is known that benzamides, a class of compounds to which this molecule belongs, interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It is known that benzamides can act as inhibitors or activators of their target proteins, depending on the specific structure of the benzamide and the nature of the target .
Biochemical Pathways
Benzamides are known to be involved in a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Benzamides, in general, are known to have good bioavailability and are often well absorbed and distributed in the body .
Result of Action
Benzamides can have a variety of effects at the molecular and cellular level, depending on their specific targets .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can affect the action of benzamides .
Properties
IUPAC Name |
N-[[5-(2-methoxyethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-18-7-8-20-13-16-15-11(19-13)9-14-12(17)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDLNXBQBPDCAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCSC1=NN=C(O1)CNC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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